molecular formula C3H5ClO B14732132 2-Chloro-2-methyloxirane CAS No. 5950-21-0

2-Chloro-2-methyloxirane

Cat. No.: B14732132
CAS No.: 5950-21-0
M. Wt: 92.52 g/mol
InChI Key: RRUZNUBGRZKRNR-UHFFFAOYSA-N
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Description

2-Chloro-2-methyloxirane is an organic compound with the molecular formula C₃H₅ClO. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is also known as 2-(chloromethyl)oxirane and is characterized by the presence of a chlorine atom and a methyl group attached to the oxirane ring. It is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-methyloxirane can be synthesized through several methods. One common method involves the reaction of propylene oxide with hydrogen chloride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0 to 10 degrees Celsius. The product is then purified through distillation to obtain the desired compound .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the chlorination of propylene oxide, followed by purification steps to remove any impurities. The final product is obtained through distillation and is used in various applications, including the production of polymers and other chemicals .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methyloxirane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-2-methyloxirane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2-methyloxirane involves its ability to undergo various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form different products. The oxirane ring can also undergo ring-opening reactions, leading to the formation of various compounds. These reactions are facilitated by the presence of the chlorine atom and the methyl group, which influence the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-methyloxirane is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both a chlorine atom and a methyl group on the oxirane ring makes it a versatile compound in various chemical reactions and industrial applications .

Properties

CAS No.

5950-21-0

Molecular Formula

C3H5ClO

Molecular Weight

92.52 g/mol

IUPAC Name

2-chloro-2-methyloxirane

InChI

InChI=1S/C3H5ClO/c1-3(4)2-5-3/h2H2,1H3

InChI Key

RRUZNUBGRZKRNR-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)Cl

Origin of Product

United States

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